molecular formula C22H27FN6O4 B2711300 ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate CAS No. 851939-44-1

ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2711300
CAS No.: 851939-44-1
M. Wt: 458.494
InChI Key: STJCVHLOCNCAHA-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a fluorobenzyl group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is studied for its potential effects on cellular pathways and its ability to modulate enzyme activity.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in purine metabolism or receptors in the central nervous system.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is unique due to its combination of a purine derivative and a piperazine ring, which imparts specific biological activities and chemical reactivity not found in simpler analogs.

Biological Activity

Ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-[[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl]methyl]piperazine-1-carboxylate. It has a molecular formula of C22H28FN6O4+C_{22}H_{28}FN_6O_4^+ and a molecular weight of 459.5 g/mol. The structure includes a purine core, a fluorophenyl substituent, and an ethyl piperazine moiety.

PropertyValue
Molecular FormulaC22H28FN6O4+
Molecular Weight459.5 g/mol
IUPAC NameEthyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl}methyl)piperazine-1-carboxylate

The biological activity of ethyl 4-({7-[...]} involves its interaction with various molecular targets in the body. The compound is believed to modulate pathways related to inflammation and cancer proliferation by inhibiting specific enzymes or receptors. For instance, structural studies suggest that the fluorophenyl group enhances binding affinity to target proteins by increasing hydrophobic interactions and improving overall stability of the ligand-receptor complex.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that compounds with structural similarities to ethyl 4-{...} inhibited cancer cell proliferation in vitro by targeting the EPH receptor family, which is often overexpressed in various cancers . The inhibition of these receptors can disrupt signaling pathways critical for tumor growth and metastasis.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains. This activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic processes essential for bacterial survival .

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of ethyl 4-{...} in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was linked to apoptosis induction in cancer cells through caspase activation pathways .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, ethyl 4-{...} was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting it may be a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

ethyl 4-[[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6O4/c1-4-33-22(32)28-11-9-27(10-12-28)14-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)13-15-7-5-6-8-16(15)23/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJCVHLOCNCAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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